

Introduction: Bridging Natural Scaffolds with Synthetic Versatility

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Compound of Interest

Compound Name: *2-[(Diethylamino)methyl]-4-methoxyphenol*

Cat. No.: *B1361517*

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Vanillin, the principal component of vanilla bean extract, is a widely available and renewable starting material in chemical synthesis.^[1] Its phenolic and aldehydic functionalities make it a versatile platform for creating a diverse range of derivatives. This guide details the synthesis of **2-[(Diethylamino)methyl]-4-methoxyphenol**, a Mannich base derived from vanillin. This transformation introduces an aminomethyl group onto the aromatic ring, a valuable modification that opens avenues for applications in polymer science, drug development, and as a synthetic intermediate for more complex molecules.^{[2][3]}

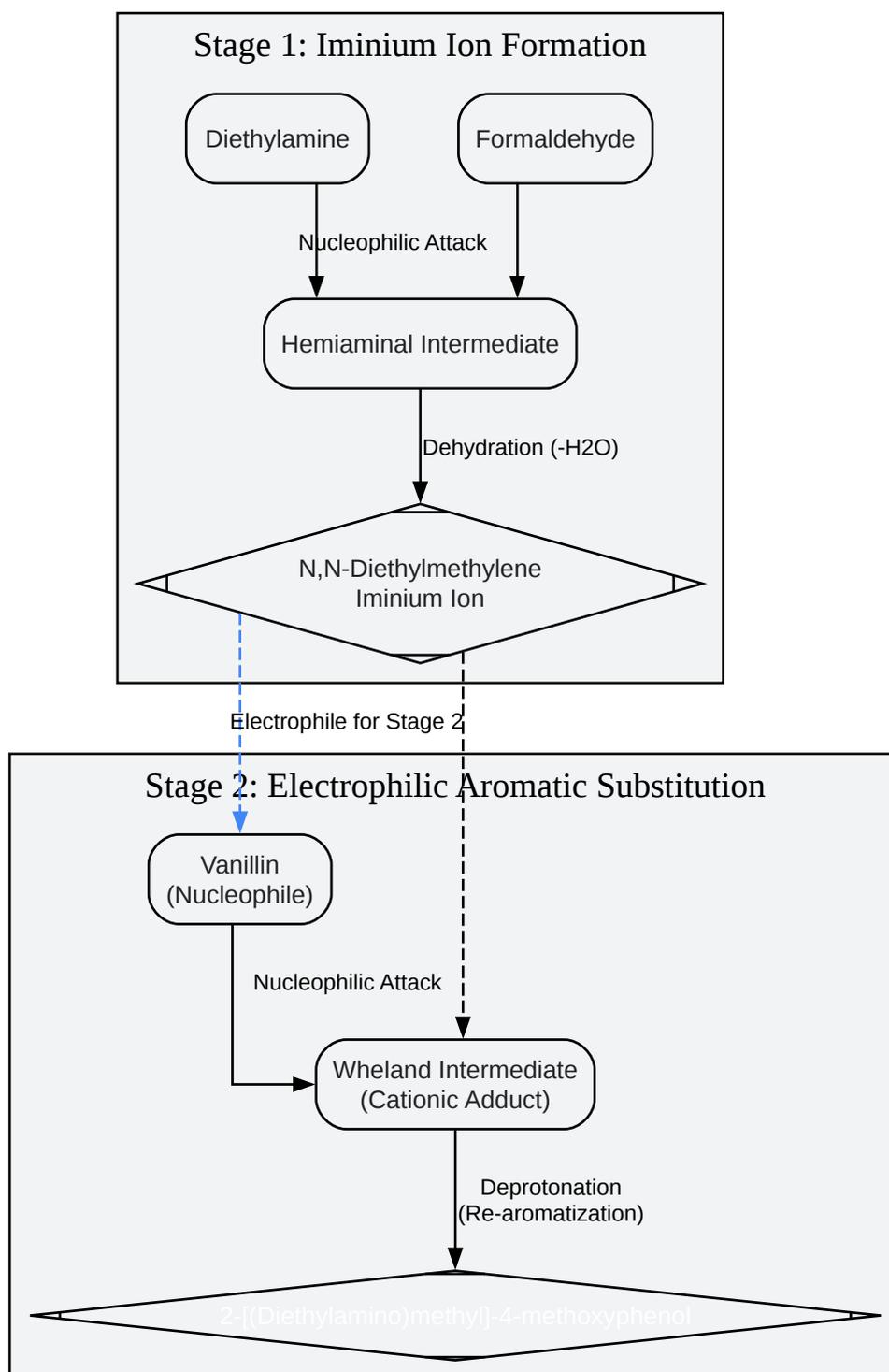
The core of this synthesis is the Mannich reaction, a classic three-component condensation that provides a powerful method for C-C bond formation and the introduction of nitrogen-containing functional groups.^[4] This guide will provide a mechanistic understanding of the reaction, a detailed experimental protocol, and a framework for the characterization of the final product, tailored for researchers in organic synthesis and drug discovery.

The Mannich Reaction: A Mechanistic Perspective

The Mannich reaction involves the aminoalkylation of an acidic proton located on a carbon atom, using formaldehyde and a primary or secondary amine.^[5] In the case of vanillin, the electron-rich phenolic ring acts as the nucleophile, attacking an electrophilic iminium ion generated in situ.

The mechanism proceeds through two primary stages:

- Formation of the Eschenmoser-like Iminium Ion: Diethylamine, a secondary amine, reacts with formaldehyde via nucleophilic addition. Subsequent dehydration, typically acid-catalyzed, forms the highly electrophilic N,N-diethylmethyleniminium ion.[6] This ion is the key electrophile in the reaction.
- Electrophilic Aromatic Substitution: The vanillin molecule, with its electron-donating hydroxyl and methoxy groups, possesses a highly activated aromatic ring. The hydroxyl group strongly directs electrophilic substitution to the ortho and para positions. As the para position is already occupied by the aldehyde group (which is deactivating), the iminium ion is attacked by the electron-rich carbon atom ortho to the hydroxyl group. A final deprotonation step re-aromatizes the ring to yield the final product, **2-[(Diethylamino)methyl]-4-methoxyphenol**.



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Caption: Reaction mechanism for the Mannich synthesis.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a standard laboratory procedure for the synthesis of 2-[(Diethylamino)methyl]-4-methoxyphenol.

Materials and Reagents

Reagent	Molar Mass (g/mol)	Quantity	Moles (mmol)	Notes
Vanillin	152.15	7.61 g	50.0	Starting Material
Diethylamine	73.14	5.50 mL (3.82 g)	52.2	Amine Component
Formaldehyde (37% aq. sol.)	30.03	4.10 mL	55.0	Aldehyde Component
Ethanol	46.07	100 mL	-	Solvent
Diethyl Ether	74.12	As needed	-	Extraction Solvent
Saturated Sodium Bicarbonate	-	As needed	-	Neutralizing Wash
Brine	-	As needed	-	Aqueous Wash
Anhydrous Magnesium Sulfate	120.37	As needed	-	Drying Agent

Procedure

- Reaction Setup:** To a 250 mL round-bottom flask equipped with a magnetic stir bar, add vanillin (7.61 g, 50.0 mmol) and ethanol (100 mL). Stir the mixture at room temperature until the vanillin is completely dissolved.
- Reagent Addition:** Cool the flask in an ice-water bath. To the stirred solution, slowly add diethylamine (5.50 mL, 52.2 mmol). Following this, add the 37% aqueous formaldehyde

solution (4.10 mL, 55.0 mmol) dropwise over 10-15 minutes, ensuring the temperature remains below 10 °C.

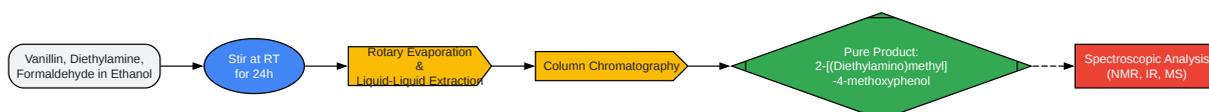
- **Reaction:** After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the solution for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Workup - Solvent Removal:** Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.
- **Extraction:** To the remaining residue, add 100 mL of diethyl ether and 100 mL of water. Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer.
- **Washing:** Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- **Purification:** The crude product can be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure **2-[(Diethylamino)methyl]-4-methoxyphenol** as an oil or a low-melting solid.

Structural Verification and Characterization

The identity and purity of the synthesized compound must be confirmed through spectroscopic methods.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
 - ¹H NMR: Expect to see a triplet and a quartet in the aliphatic region corresponding to the ethyl groups of the diethylamino moiety. A singlet for the benzylic CH₂ protons, a singlet for the methoxy (OCH₃) protons, and signals in the aromatic region corresponding to the protons on the substituted benzene ring are also expected. The broad singlet for the phenolic OH is also a key indicator.

- ^{13}C NMR: The spectrum should show distinct signals for the ethyl carbons, the benzylic carbon, the methoxy carbon, and the aromatic carbons.
- Infrared (IR) Spectroscopy: Key signals include a broad O-H stretch for the phenol, C-H stretches for the aliphatic and aromatic components, and C-O stretching for the methoxy and phenolic groups.[2]
- Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak ($[\text{M}]^+$) corresponding to the molecular formula $\text{C}_{12}\text{H}_{19}\text{NO}_2$ ($m/z = 209.14$).[7]



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Caption: Overall experimental workflow for the synthesis.

Conclusion and Outlook

The Mannich reaction provides a direct and efficient route for the synthesis of **2-((Diethylamino)methyl)-4-methoxyphenol** from the renewable feedstock, vanillin. The resulting aminomethylated phenol is a valuable building block. The tertiary amine functionality can be quaternized to create cationic polymers or surfactants, while the phenolic hydroxyl group can be further derivatized, for instance, through esterification or etherification to produce functional monomers.[2][8] This guide provides a robust framework for the synthesis and characterization of this versatile compound, enabling further exploration by researchers in materials science and medicinal chemistry.

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